molecular formula C12H16N2O2 B11881380 Methyl 1-(pyridin-3-yl)piperidine-3-carboxylate

Methyl 1-(pyridin-3-yl)piperidine-3-carboxylate

Cat. No.: B11881380
M. Wt: 220.27 g/mol
InChI Key: SUZSDHJJKVMMEJ-UHFFFAOYSA-N
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Description

Methyl 1-(pyridin-3-yl)piperidine-3-carboxylate is a heterocyclic compound that features a piperidine ring substituted with a pyridine moiety and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(pyridin-3-yl)piperidine-3-carboxylate typically involves the reaction of pyridine derivatives with piperidine intermediates. One common method includes the esterification of 1-(pyridin-3-yl)piperidine-3-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(pyridin-3-yl)piperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines can be used for substitution reactions.

Major Products

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Methyl 1-(pyridin-3-yl)piperidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential neuroprotective and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-(pyridin-3-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like 1-benzylpyrrolidine-3-amine and other piperidine-based molecules.

    Pyridine Derivatives: Compounds such as 1H-pyrazolo[3,4-b]pyridines and other pyridine-containing heterocycles.

Uniqueness

Methyl 1-(pyridin-3-yl)piperidine-3-carboxylate is unique due to its specific combination of a piperidine ring with a pyridine moiety and a methyl ester group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

methyl 1-pyridin-3-ylpiperidine-3-carboxylate

InChI

InChI=1S/C12H16N2O2/c1-16-12(15)10-4-3-7-14(9-10)11-5-2-6-13-8-11/h2,5-6,8,10H,3-4,7,9H2,1H3

InChI Key

SUZSDHJJKVMMEJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCN(C1)C2=CN=CC=C2

Origin of Product

United States

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